1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea

structure-activity relationship hydrogen bonding conformational restriction

This 1,3-disubstituted urea is a privileged scaffold for medicinal chemistry optimization. Its ortho-methoxy group enables intramolecular hydrogen bonding to rigidify the bioactive conformation and enhance target residence time—a key differentiator from non-HBA analogs like the o-tolyl derivative. With CNS MPO-compatible properties (TPSA 63.5 Ų, XLogP3 2.4), it is a superior lead-like starting point vs. lipophilic adamantane-fused analogs. Procure for kinase inhibitor k_off profiling, urea transporter subtype selectivity panels, or comparative DMPK studies against higher-logP trifluoromethyl analogs.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 1226432-69-4
Cat. No. B3005372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea
CAS1226432-69-4
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C15H18N2O3/c1-11(10-12-6-5-9-20-12)16-15(18)17-13-7-3-4-8-14(13)19-2/h3-9,11H,10H2,1-2H3,(H2,16,17,18)
InChIKeyTVGPJYIATNFILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea (CAS 1226432-69-4) – Chemical Identity, Class, and Procurement Baseline


1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea (CAS 1226432-69-4) is a synthetic 1,3-disubstituted urea derivative that pairs a furan-2-yl-propan-2-yl substituent on one urea nitrogen with a 2-methoxyphenyl group on the other [1]. The compound belongs to the aryl urea class, a privileged scaffold in medicinal chemistry that has yielded clinically approved kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and anti-infective agents [2]. With a molecular formula of C₁₅H₁₈N₂O₃, a molecular weight of 274.31 g·mol⁻¹, a computed XLogP3 of 2.4, and a topological polar surface area (TPSA) of 63.5 Ų, this compound occupies physicochemical space compatible with both oral bioavailability and central nervous system penetration, making it a versatile candidate for hit-to-lead optimization and structure-activity relationship (SAR) studies [1].

Why 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea Cannot Be Simply Replaced by an In-Class Analog


Within the 1-(furan-2-yl)propan-2-yl urea sub-series, even minor aryl substituent changes dramatically alter the electronic and steric profile of the molecule, with downstream consequences for target binding, selectivity, and pharmacokinetics. The 2-methoxyphenyl group in this compound introduces a hydrogen-bond acceptor (the methoxy oxygen) positioned ortho to the urea linkage, a motif known to participate in intramolecular hydrogen bonding that rigidifies the bioactive conformation and can enhance target residence time [1]. Closely related analogs such as 1-(1-(furan-2-yl)propan-2-yl)-3-(o-tolyl)urea (CAS 1235328-39-8), 1-(1-(furan-2-yl)propan-2-yl)-3-(3-(trifluoromethyl)phenyl)urea, and 1-(1-(furan-2-yl)propan-2-yl)-3-(2-methoxyethyl)urea each differ by a single functional group yet present substantially different hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility, meaning that potency, selectivity, solubility, and clearance data generated for one analog cannot be extrapolated to another without experimental validation [2]. The following quantitative evidence dimensions detail exactly where this compound offers measurable differentiation.

Quantitative Differentiation Evidence for 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea Relative to Closest Analogs


Ortho-Methoxy Hydrogen-Bond Acceptor Capacity vs. Ortho-Methyl (o-Tolyl) Analog

The target compound carries a 2-methoxyphenyl substituent that provides a hydrogen-bond acceptor (HBA) oxygen atom ortho to the urea NH. In contrast, the direct analog 1-(1-(furan-2-yl)propan-2-yl)-3-(o-tolyl)urea (CAS 1235328-39-8) replaces the methoxy group with a methyl group, which cannot act as a hydrogen-bond acceptor [1]. Literature precedent for ortho-methoxy aryl ureas demonstrates that the methoxy oxygen can form a six-membered intramolecular hydrogen bond with the adjacent urea NH, stabilizing a pseudo-cyclic conformation that reduces the entropic penalty of target binding and prolongs target residence time [2]. The o-tolyl analog lacks this capacity, which may result in greater conformational flexibility and faster off-rates at the same biological target.

structure-activity relationship hydrogen bonding conformational restriction

Lipophilicity (XLogP3) Tuning: 2-Methoxyphenyl vs. 3-Trifluoromethylphenyl Analog

The computed partition coefficient (XLogP3) of the target compound is 2.4, reflecting the moderate lipophilicity conferred by the 2-methoxyphenyl group [1]. The analog 1-(1-(furan-2-yl)propan-2-yl)-3-(3-(trifluoromethyl)phenyl)urea contains a 3-CF₃ substituent, which is strongly electron-withdrawing and highly lipophilic. Based on the Hansch π constant for CF₃ (π ≈ +0.88) versus OCH₃ (π ≈ -0.02), the CF₃ analog is predicted to have an XLogP3 approximately 0.9 log units higher than the target compound, translating to a roughly 8-fold increase in lipophilicity and a corresponding decrease in aqueous solubility [2]. The target compound's lower lipophilicity is expected to reduce non-specific protein binding, phospholipidosis risk, and hERG channel promiscuity relative to the CF₃ analog.

lipophilicity ADME drug-likeness solubility

Topological Polar Surface Area (TPSA) Suitability for CNS Penetration vs. Adamantane-Fused Analog

The target compound has a computed TPSA of 63.5 Ų, placing it within the optimal range for passive blood-brain barrier (BBB) penetration (generally < 90 Ų for CNS drugs) [1]. A bulkier analog, 1-(adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea (CAS 1396766-08-7), incorporates an adamantane cage in place of the methoxyphenyl group. The adamantane moiety raises the molecular weight to 302.4 g·mol⁻¹ and increases both lipophilicity and steric bulk, which collectively are expected to reduce BBB permeability according to established CNS MPO scoring rules [2]. The target compound's lower molecular weight and TPSA within the CNS-favorable range make it a more appropriate starting point for neuroscience drug discovery programs.

blood-brain barrier CNS drug design TPSA ADME

Urea Transporter (UT-A1) Inhibitory Potential Suggested by BindingDB Screening Data for Structurally Related Urea Derivatives

While no direct IC₅₀ data are publicly available for the target compound against urea transporters, a structurally related urea derivative (CHEMBL4874369 / BDBM50575418) bearing a substituted phenylsulfonamide-urea scaffold was tested against rat UT-A1 expressed in MDCK cells and showed an IC₅₀ of 5.0 × 10³ nM (5.0 µM) [1]. This class-level evidence suggests that aryl urea derivatives can engage the urea transporter family, a validated target for novel diuretic development. The target compound, with its urea core flanked by a 2-methoxyphenyl group and a furan-2-yl-propan-2-yl moiety, retains the central pharmacophore required for urea transporter binding while offering distinct peripheral substituents that may modulate transporter subtype selectivity.

urea transporter UT-A1 diuretic kidney

Recommended Research and Procurement Scenarios for 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea (CAS 1226432-69-4)


Kinase Inhibitor Hit-to-Lead SAR Exploration Requiring Orthogonal Hydrogen-Bonding Capacity

Medicinal chemistry teams seeking to optimize a kinase inhibitor lead series should procure this compound as a tool to evaluate the contribution of an ortho-methoxy hydrogen-bond acceptor to target binding kinetics. The 2-methoxyphenyl group enables intramolecular hydrogen bonding with the urea NH, which can pre-organize the bioactive conformation and enhance target residence time relative to analogs lacking an ortho HBA, such as the o-tolyl derivative CAS 1235328-39-8 [1]. This compound serves as a conformational probe in urea-based kinase inhibitor SAR campaigns where binding kinetics (k_off) are hypothesized to be a key driver of cellular potency.

CNS Drug Discovery Programs Requiring BBB-Permeable Urea Scaffolds

This compound's computed TPSA of 63.5 Ų and XLogP3 of 2.4 place it within the favorable range for passive CNS penetration as defined by CNS MPO scoring rules [1]. Neuroscience-focused drug discovery groups should select this compound over the adamantane-fused analog (CAS 1396766-08-7, MW 302.4, increased lipophilicity) as a lead-like starting point for CNS target exploration. The furan oxygen and methoxy substituents provide additional heteroatom content for modulating P-glycoprotein recognition without exceeding the TPSA threshold associated with efflux susceptibility.

Urea Transporter (UT) Subtype Selectivity Profiling in Diuretic Discovery

Given class-level evidence that aryl urea derivatives inhibit urea transporters at low-micromolar concentrations (e.g., CHEMBL4874369: IC₅₀ = 5.0 µM against rat UT-A1) [1], this compound is a logical candidate for UT subtype selectivity profiling. Its unique combination of a 2-methoxyphenyl group (hydrogen-bond acceptor) and a furan-2-yl-propan-2-yl substituent (electron-rich heterocycle) distinguishes it from previously tested UT inhibitor chemotypes. Procurement for UT-A1 vs. UT-B selectivity panels will generate novel SAR data that cannot be obtained from existing tool compounds.

ADME Developability Benchmarking Against High-Lipophilicity Urea Analogs

This compound occupies a moderate lipophilicity space (XLogP3 = 2.4) that is closer to the 'goldilocks zone' for oral developability than analogs bearing trifluoromethyl or adamantane substituents [1]. Drug metabolism and pharmacokinetics (DMPK) groups should procure this compound alongside the 3-CF₃-phenyl analog to generate comparative microsomal stability, plasma protein binding, CYP inhibition, and hERG liability data. The hypothesis that the target compound's lower lipophilicity (ΔXLogP3 ≈ -0.9 vs. the CF₃ analog) translates to a superior early developability profile requires direct experimental testing.

Quote Request

Request a Quote for 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.